2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride
Overview
Description
2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O. It is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethanol group and a pyrrolidine ring, making it a valuable subject of study for various chemical reactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride typically involves the reaction of ethylamine with 3-pyrrolidinone, followed by the addition of ethanol. The reaction conditions often include the use of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The resulting product is then purified through crystallization or distillation to obtain the desired compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The ethanol group can be substituted with other functional groups, such as halides or nitriles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a model compound for studying drug interactions.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[Methyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride
- 2-[Propyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride
- 2-[Butyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride
Uniqueness
2-[Ethyl(3-pyrrolidinyl)amino]-1-ethanol dihydrochloride is unique due to its specific ethyl group, which influences its chemical properties and reactivity. Compared to similar compounds with different alkyl groups, it may exhibit distinct biological activities and interactions, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-[ethyl(pyrrolidin-3-yl)amino]ethanol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-2-10(5-6-11)8-3-4-9-7-8;;/h8-9,11H,2-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTOVMGTQSWZOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCNC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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